N~3~-[3-(2,4-DICHLOROPHENOXY)-5-NITROPHENYL]-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
N~3~-[3-(2,4-DICHLOROPHENOXY)-5-NITROPHENYL]-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of multiple functional groups, including dichlorophenoxy, nitrophenyl, difluoromethyl, and pyrazole carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[3-(2,4-DICHLOROPHENOXY)-5-NITROPHENYL]-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through a radical process involving difluoromethylation of heterocycles.
Attachment of the Dichlorophenoxy and Nitrophenyl Groups: The dichlorophenoxy and nitrophenyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N~3~-[3-(2,4-DICHLOROPHENOXY)-5-NITROPHENYL]-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of DMSO.
Reduction: Reducing agents such as hydrogen gas and palladium catalysts are commonly used for nitro group reduction.
Substitution: Nucleophilic substitution reactions can be carried out using bases like potassium tert-butoxide (KOtBu) and copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole oxides, while reduction of the nitro group results in the corresponding amino derivative.
Scientific Research Applications
N~3~-[3-(2,4-DICHLOROPHENOXY)-5-NITROPHENYL]-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N3-[3-(2,4-DICHLOROPHENOXY)-5-NITROPHENYL]-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain, thereby disrupting cellular energy production .
Comparison with Similar Compounds
N~3~-[3-(2,4-DICHLOROPHENOXY)-5-NITROPHENYL]-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
Fluxapyroxad: A fungicide with a similar pyrazole carboxamide structure, known for its high efficacy against a broad spectrum of fungal pathogens.
Bixafen: Another pyrazole carboxamide fungicide with a difluoromethyl group, used for crop protection.
Sedaxane: A pyrazole carboxamide fungicide with a similar mode of action, used in seed treatment.
These compounds share structural similarities and exhibit similar biological activities, but differ in their specific substituents and overall efficacy.
Properties
IUPAC Name |
N-[3-(2,4-dichlorophenoxy)-5-nitrophenyl]-1-(difluoromethyl)pyrazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2F2N4O4/c18-9-1-2-15(13(19)5-9)29-12-7-10(6-11(8-12)25(27)28)22-16(26)14-3-4-24(23-14)17(20)21/h1-8,17H,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQGMJULOCTXOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN(C=C3)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F2N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.